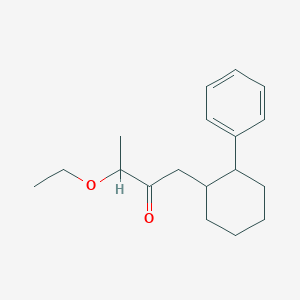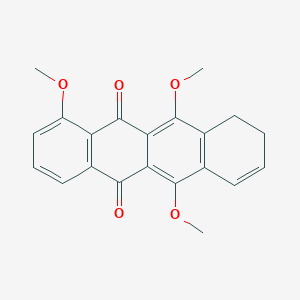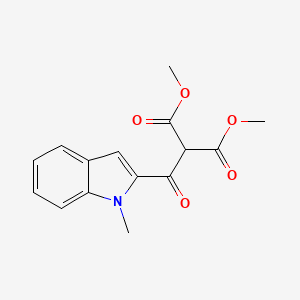
Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a propanedioate group attached to the indole ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate typically involves the Fischer indole synthesis, a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the specific steps might include:
Formation of the hydrazone: Reacting phenylhydrazine with a suitable ketone or aldehyde.
Cyclization: Heating the hydrazone in the presence of an acid to form the indole ring.
Esterification: Introducing the propanedioate group through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, influencing biological pathways. For instance, it might inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-carboxylic acid
- 1-Methyl-1H-indole-2-carboxylic acid
Uniqueness
Dimethyl (1-methyl-1H-indole-2-carbonyl)propanedioate is unique due to its specific functional groups and structural configuration. The presence of the propanedioate group distinguishes it from other indole derivatives, potentially leading to different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
75970-04-6 |
|---|---|
Formule moléculaire |
C15H15NO5 |
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
dimethyl 2-(1-methylindole-2-carbonyl)propanedioate |
InChI |
InChI=1S/C15H15NO5/c1-16-10-7-5-4-6-9(10)8-11(16)13(17)12(14(18)20-2)15(19)21-3/h4-8,12H,1-3H3 |
Clé InChI |
WRPBSRLJVJFJHM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C(=O)C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


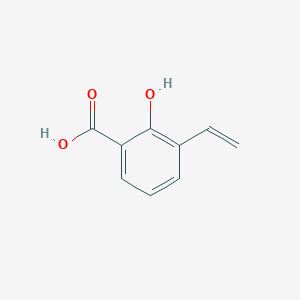
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

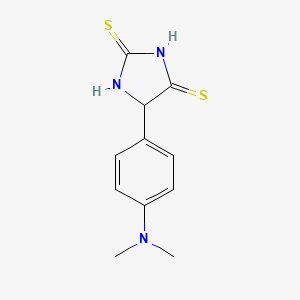
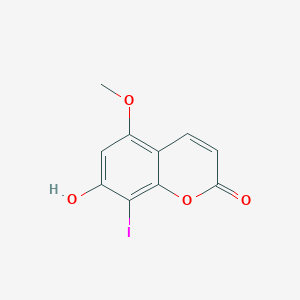
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
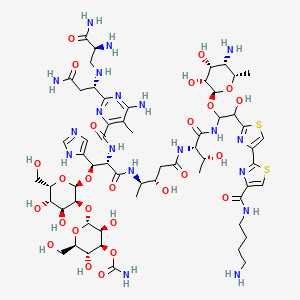
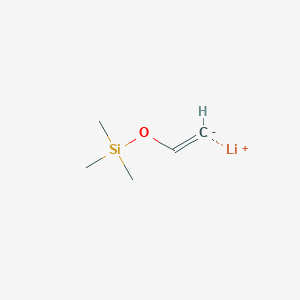

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
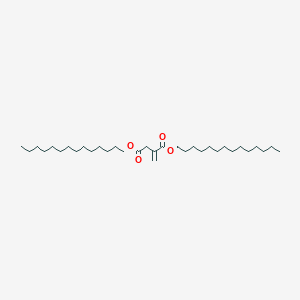
![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
